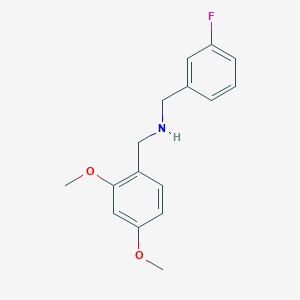![molecular formula C18H14N4O2 B5774383 2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)
2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives, such as the one specified, are known for their wide range of biological activities and applications in medicinal chemistry. These compounds often serve as key intermediates or active pharmaceutical ingredients in drug discovery and development.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, starting from various precursors like anilines, aldehydes, and ketones. A specific method for the synthesis of quinoline derivatives was demonstrated through oxidative cyclization, leading to compounds with potential antibacterial activities (Joshi et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. These analyses provide detailed insights into the bond lengths, bond angles, and overall geometry of the molecule, essential for understanding its chemical reactivity and biological activity (Gumus et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloaddition reactions. These reactions allow for further functionalization of the quinoline core, leading to derivatives with enhanced biological activities (Kim et al., 1990).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in medicinal chemistry. These properties can be tailored through modifications of the quinoline scaffold and its substituents (Shen et al., 2013).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups attached to the quinoline core. These properties influence the compound's interaction with biological targets, its pharmacokinetics, and overall pharmacological profile (Hutchinson et al., 2009).
作用機序
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets . For instance, some quinoline derivatives have been used for the treatment of malaria .
Mode of Action
Quinoline derivatives have diverse modes of action depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Quinoline derivatives can have a variety of effects at the molecular and cellular level depending on their specific structure and the biological target they interact with .
Action Environment
Environmental factors can significantly impact the action and efficacy of a compound .
特性
IUPAC Name |
3-(2-methoxy-6-methylquinolin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-4-15-13(9-11)10-14(18(20-15)23-2)16-21-17(24-22-16)12-5-7-19-8-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQPZHAIFPIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)OC)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)


![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)
![N,N-diethyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5774328.png)

![2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5774343.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)


![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)


![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)